molecular formula C6H16Cl2N2O B1387909 (S)-2-(Piperazin-2-yl)ethanol dihydrochloride CAS No. 1246651-15-9

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

Cat. No. B1387909
M. Wt: 203.11 g/mol
InChI Key: DSFHLVUORJMPAB-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(Piperazin-2-yl)ethanol dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol. It is used in the synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer .


Synthesis Analysis

The synthesis of “(S)-2-(Piperazin-2-yl)ethanol dihydrochloride” involves the reaction of (S)-2-piperazin-2-yl-ethanol with di-tert-butyl dicarbonate in dichloromethane at 20℃ for 4 hours. The mixture is then poured onto saturated aqueous sodium bicarbonate and extracted with dichloromethane. The organic extracts are combined, dried over sodium sulfate, filtered, and the filtrate is concentrated in vacuo to a residue .


Molecular Structure Analysis

The InChI code for “(S)-2-(Piperazin-2-yl)ethanol dihydrochloride” is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H .


Chemical Reactions Analysis

“(S)-2-(Piperazin-2-yl)ethanol dihydrochloride” can be useful in the synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer .


Physical And Chemical Properties Analysis

“(S)-2-(Piperazin-2-yl)ethanol dihydrochloride” is a solid compound with a molecular weight of 203.11 g/mol. It should be stored at room temperature .

Safety And Hazards

The safety information for “(S)-2-(Piperazin-2-yl)ethanol dihydrochloride” indicates that it is harmful. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-[(2S)-piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHLVUORJMPAB-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 2
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 3
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 4
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 5
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 6
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

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